![molecular formula C14H19NO2 B6423777 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1977937-90-8](/img/structure/B6423777.png)
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core substituted with a 4-ethylphenylmethyl group and a hydroxymethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with pyrrolidin-2-one in the presence of a base such as sodium hydride. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 1-[(4-ethylphenyl)methyl]-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: 1-[(4-nitroethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one.
Scientific Research Applications
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be compared with similar compounds such as:
1-[(4-methylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-[(4-ethylphenyl)methyl]-4-(methoxymethyl)pyrrolidin-2-one: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)piperidin-2-one:
These comparisons highlight the unique aspects of this compound, such as its specific substituents and their influence on the compound’s properties and applications.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)8-15-9-13(10-16)7-14(15)17/h3-6,13,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVJUIRQLGLIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(CC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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